2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[3-(2-methoxyphenyl)-2-propenylidene]- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[3-(2-methoxyphenyl)-2-propenylidene]-
Brand Name: Vulcanchem
CAS No.: 148119-36-2
VCID: VC0139190
InChI: InChI=1S/C14H12N2O4/c1-20-11-8-3-2-5-9(11)6-4-7-10-12(17)15-14(19)16-13(10)18/h2-8H,1H3,(H2,15,16,17,18,19)/b6-4+
SMILES: COC1=CC=CC=C1C=CC=C2C(=O)NC(=O)NC2=O
Molecular Formula: C14H12N2O4
Molecular Weight: 272.26 g/mol

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[3-(2-methoxyphenyl)-2-propenylidene]-

CAS No.: 148119-36-2

Main Products

VCID: VC0139190

Molecular Formula: C14H12N2O4

Molecular Weight: 272.26 g/mol

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[3-(2-methoxyphenyl)-2-propenylidene]- - 148119-36-2

CAS No. 148119-36-2
Product Name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[3-(2-methoxyphenyl)-2-propenylidene]-
Molecular Formula C14H12N2O4
Molecular Weight 272.26 g/mol
IUPAC Name 5-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione
Standard InChI InChI=1S/C14H12N2O4/c1-20-11-8-3-2-5-9(11)6-4-7-10-12(17)15-14(19)16-13(10)18/h2-8H,1H3,(H2,15,16,17,18,19)/b6-4+
Standard InChIKey FFPOAFGKCXHOSX-GQCTYLIASA-N
Isomeric SMILES COC1=CC=CC=C1/C=C/C=C2C(=O)NC(=O)NC2=O
SMILES COC1=CC=CC=C1C=CC=C2C(=O)NC(=O)NC2=O
Canonical SMILES COC1=CC=CC=C1C=CC=C2C(=O)NC(=O)NC2=O
Synonyms 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[3-(2-methoxyphenyl)-2-propenylidene]-
PubChem Compound 824872
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator